4-[({2-[2-ETHYL-4-(2-METHOXYPHENYL)-2-METHYLOXAN-4-YL]ETHYL}AMINO)METHYL]-N,N-DIMETHYLANILINE
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Overview
Description
4-[({2-[2-ETHYL-4-(2-METHOXYPHENYL)-2-METHYLOXAN-4-YL]ETHYL}AMINO)METHYL]-N,N-DIMETHYLANILINE is a complex organic compound with a unique structure that includes a methoxyphenyl group, an ethyl group, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-[2-ETHYL-4-(2-METHOXYPHENYL)-2-METHYLOXAN-4-YL]ETHYL}AMINO)METHYL]-N,N-DIMETHYLANILINE typically involves multiple steps. One common method is the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . This method is favored due to its selectivity and ability to reduce various functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[({2-[2-ETHYL-4-(2-METHOXYPHENYL)-2-METHYLOXAN-4-YL]ETHYL}AMINO)METHYL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation and nitration reactions can be performed using halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-[({2-[2-ETHYL-4-(2-METHOXYPHENYL)-2-METHYLOXAN-4-YL]ETHYL}AMINO)METHYL]-N,N-DIMETHYLANILINE has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of azo dyes and dithiocarbamates.
Medicine: Explored for its role in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[({2-[2-ETHYL-4-(2-METHOXYPHENYL)-2-METHYLOXAN-4-YL]ETHYL}AMINO)METHYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-methoxy-5-[(phenylamino)methyl]phenol
- 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Uniqueness
4-[({2-[2-ETHYL-4-(2-METHOXYPHENYL)-2-METHYLOXAN-4-YL]ETHYL}AMINO)METHYL]-N,N-DIMETHYLANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
6000-11-9 |
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Molecular Formula |
C26H38N2O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
4-[[2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]ethylamino]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C26H38N2O2/c1-6-25(2)20-26(16-18-30-25,23-9-7-8-10-24(23)29-5)15-17-27-19-21-11-13-22(14-12-21)28(3)4/h7-14,27H,6,15-20H2,1-5H3 |
InChI Key |
MYSHNZYNVKLJHA-UHFFFAOYSA-N |
SMILES |
CCC1(CC(CCO1)(CCNCC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3OC)C |
Canonical SMILES |
CCC1(CC(CCO1)(CCNCC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3OC)C |
Origin of Product |
United States |
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